molecular formula C29H25ClN4O2S B11087433 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11087433
M. Wt: 529.1 g/mol
InChI Key: WXMUBMADGYPWPO-UHFFFAOYSA-N
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Description

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a cyano group, and a dihydropyridine ring, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with 3-chloro-4-methylphenol, which undergoes a series of reactions including carbamoylation, sulfonation, and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H25ClN4O2S

Molecular Weight

529.1 g/mol

IUPAC Name

6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H25ClN4O2S/c1-18-13-14-22(15-24(18)30)33-25(35)17-37-29-23(16-31)27(20-9-5-3-6-10-20)26(19(2)32-29)28(36)34-21-11-7-4-8-12-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

WXMUBMADGYPWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C#N)Cl

Origin of Product

United States

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